molecular formula C16H23Cl2NO3 B14504473 Octyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate CAS No. 62804-72-2

Octyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate

Cat. No.: B14504473
CAS No.: 62804-72-2
M. Wt: 348.3 g/mol
InChI Key: JSFCEGPIYZISAZ-UHFFFAOYSA-N
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Description

Octyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate is a chemical compound known for its unique structure and properties. It is an ester, which is a class of organic compounds derived from carboxylic acids and alcohols. This compound features a pyridine ring substituted with chlorine atoms, making it a valuable molecule in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate typically involves the esterification of 2,6-dichloropyridin-3-ol with octyl 2-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ester bond .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification techniques such as distillation and crystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Octyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Octyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of chlorine atoms on the pyridine ring enhances its binding affinity and specificity. The ester group allows for hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate
  • Methyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate
  • Butyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate

Uniqueness

Octyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate stands out due to its longer alkyl chain, which imparts unique physicochemical properties such as increased hydrophobicity and enhanced membrane permeability. These characteristics make it particularly useful in applications requiring lipophilic compounds .

Properties

CAS No.

62804-72-2

Molecular Formula

C16H23Cl2NO3

Molecular Weight

348.3 g/mol

IUPAC Name

octyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate

InChI

InChI=1S/C16H23Cl2NO3/c1-3-4-5-6-7-8-11-21-16(20)12(2)22-13-9-10-14(17)19-15(13)18/h9-10,12H,3-8,11H2,1-2H3

InChI Key

JSFCEGPIYZISAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C(C)OC1=C(N=C(C=C1)Cl)Cl

Origin of Product

United States

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